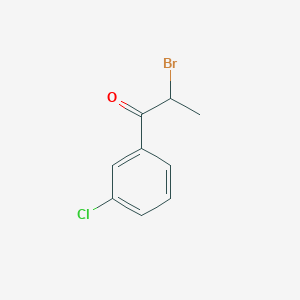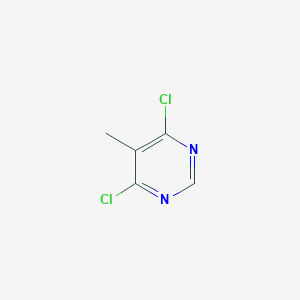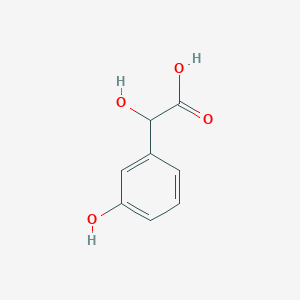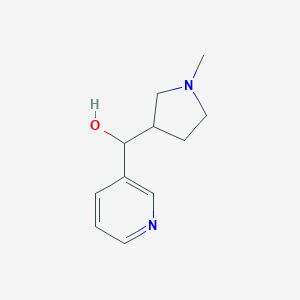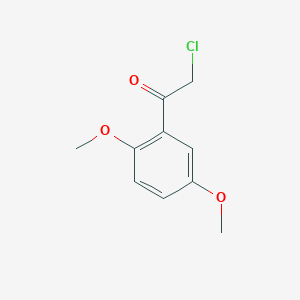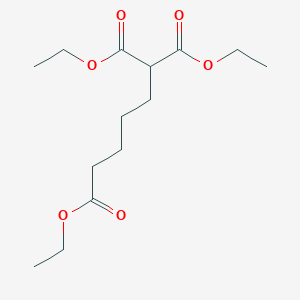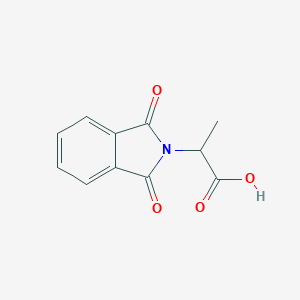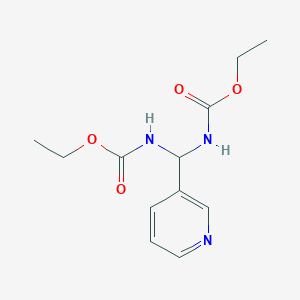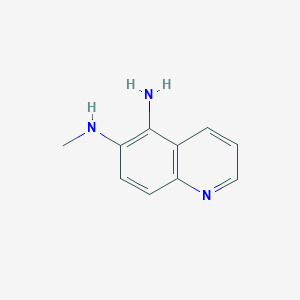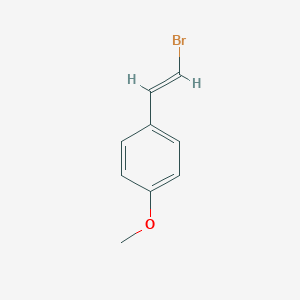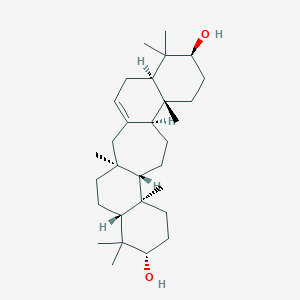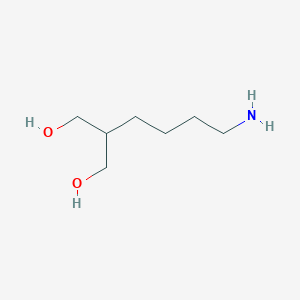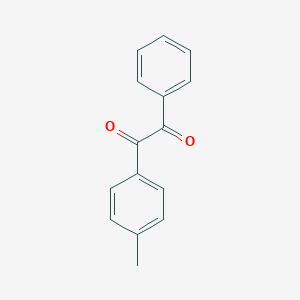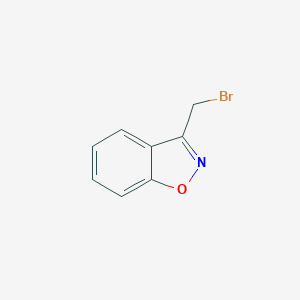
3-(溴甲基)-1,2-苯并异恶唑
概述
描述
3-(Bromomethyl)-1,2-benzisoxazole is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by a benzene ring fused to an isoxazole ring, with a bromomethyl group attached to the third position of the isoxazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
科学研究应用
3-(Bromomethyl)-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.
作用机制
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . They can interact with various biological targets, depending on the specific context and conditions.
Mode of Action
The mode of action of 3-(Bromomethyl)-1,2-benzisoxazole is likely to involve its interaction with these targets, leading to changes at the molecular level. The bromomethyl group is electrophilic and can participate in various reactions, including nucleophilic substitution . This allows the compound to form new bonds with its targets, potentially altering their function.
Biochemical Pathways
For instance, it could participate in the Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole. One common method is the reaction of 1,2-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for 3-(Bromomethyl)-1,2-benzisoxazole often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1,2-benzisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzisoxazole-3-carboxylic acid and benzisoxazole-3-aldehyde.
Reduction: The major product is 3-methyl-1,2-benzisoxazole.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1,2-benzisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Fluoromethyl)-1,2-benzisoxazole: Contains a fluoromethyl group, offering different reactivity and properties.
3-(Iodomethyl)-1,2-benzisoxazole: Features an iodomethyl group, which can be more reactive in certain substitution reactions.
Uniqueness
3-(Bromomethyl)-1,2-benzisoxazole is unique due to the bromine atom’s size and reactivity, which can influence the compound’s behavior in chemical reactions. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKTETULSZRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393069 | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-85-9 | |
| Record name | 3-Bromomethylbenzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Bromomethyl)-1,2-benzisoxazole a useful starting material for developing new anticonvulsant drugs?
A1: [] 3-(Bromomethyl)-1,2-benzisoxazole serves as a versatile building block for synthesizing various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. This is achieved through a two-step reaction: first with sodium bisulfite, followed by chlorination and amination. These derivatives have shown potential as anticonvulsant agents. The bromine atom in 3-(Bromomethyl)-1,2-benzisoxazole acts as a leaving group, allowing for the attachment of different sulfamoylmethyl groups, which is crucial for exploring structure-activity relationships and optimizing anticonvulsant activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
